

# N-Cyanopivalamide: An Inquiry into a Niche Chemical Entity

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## Compound of Interest

Compound Name: *N-Cyanopivalamide*

Cat. No.: *B15244491*

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Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and detailed molecular formula for the compound explicitly named "**N-Cyanopivalamide**," with the systematic name N-cyano-2,2-dimethylpropanamide, could not be definitively identified. This suggests that **N-Cyanopivalamide** may not be a widely synthesized or characterized compound, and as such, no specific experimental data, quantitative analysis, or established signaling pathways involving this particular molecule are available in public records.

This technical guide will, therefore, focus on the broader class of compounds to which **N-Cyanopivalamide** belongs: N-acylcyanamides. This class of molecules is of interest to researchers in organic synthesis and drug discovery due to their unique reactivity as precursors to various nitrogen-containing heterocycles and guanidines.

## General Properties of N-Acylcyanamides

N-acylcyanamides are characterized by the presence of a cyano group attached to the nitrogen atom of an amide. This functional group arrangement imparts distinct chemical properties, making them valuable synthetic intermediates.

Property	General Description
Molecular Formula	Varies depending on the acyl group. For N-Cyanopivalamide, it would be C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O.
CAS Number	Not found for N-Cyanopivalamide. Each N-acylcyanamide has a unique CAS number.
Reactivity	The cyanamide nitrogen is nucleophilic, while the carbon of the cyano group is electrophilic. They can undergo a variety of reactions, including cycloadditions and additions to the cyano group.

## Synthesis of N-Acylcyanamides: Experimental Protocols

A general and efficient method for the synthesis of N-acylcyanamides involves the dehydration of N-acylureas or the reaction of carboxylic acids with a cyanamide source. One common laboratory-scale synthesis is the coupling of a carboxylic acid with cyanamide using a coupling agent.

### General Protocol for the Synthesis of N-Acylcyanamides from Carboxylic Acids

This protocol is a generalized procedure and would require optimization for a specific substrate like pivalic acid.

Materials:

- Carboxylic acid (e.g., Pivalic Acid)
- Sodium Cyanamide (NaHNCN)
- Trichloroisocyanuric acid (TCCA)
- Triphenylphosphine (PPh<sub>3</sub>)

- Anhydrous Acetonitrile (MeCN)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

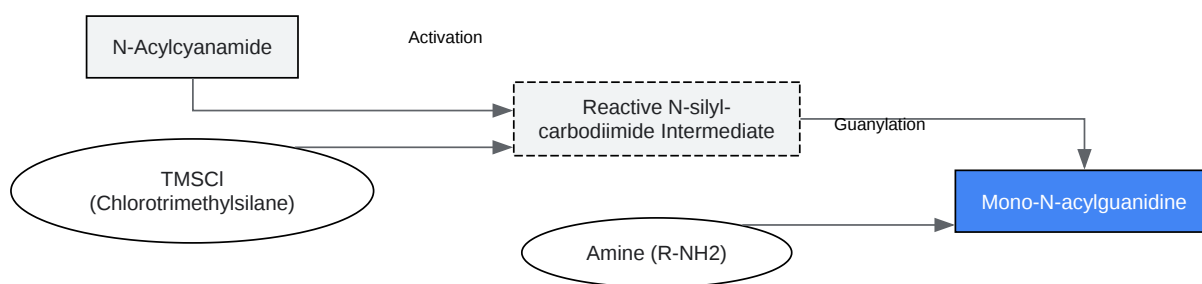
- To a stirred solution of the carboxylic acid (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trichloroisocyanuric acid (0.5 equivalents) portion-wise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of sodium cyanamide (1.5 equivalents) in anhydrous acetonitrile.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylcyanamide.

## Reactivity and Synthetic Applications of N-Acylcyanamides

N-acylcyanamides are versatile building blocks in organic synthesis. A key application is their use as precursors for the synthesis of substituted guanidines, which are prevalent in many biologically active molecules.

### Experimental Workflow: Synthesis of Mono-N-acylguanidines

A notable reaction of N-acylcyanamides is their activation with chlorotrimethylsilane (TMSCI) to form a reactive N-silylcarbodiimide intermediate, which readily reacts with amines to form N-acylguanidines.



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Caption: Synthesis of mono-N-acylguanidines from N-acylcyanamides.

## Signaling Pathways and Biological Activity

As **N-Cyanopivalamide** is not a known compound, there is no information regarding its interaction with any signaling pathways or its biological activity. The broader class of N-acylcyanamides is of interest in drug development, primarily as synthetic intermediates for creating libraries of compounds, such as guanidine derivatives, which are then screened for biological activity against various targets. The specific biological effects would be highly dependent on the overall structure of the final molecule.

In conclusion, while a detailed technical guide on **N-Cyanopivalamide** cannot be provided due to the absence of its characterization in the scientific literature, the chemistry of the parent class, N-acylcyanamides, offers a rich field for synthetic exploration, particularly in the context of medicinal chemistry and the development of novel therapeutics. Researchers interested in this specific molecule would likely need to undertake its de novo synthesis and characterization.

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